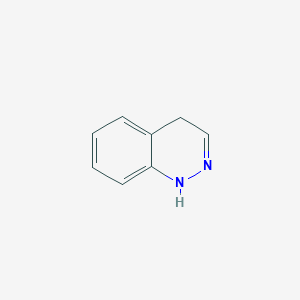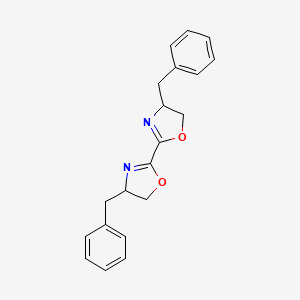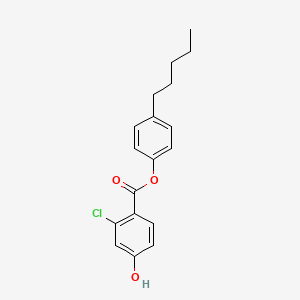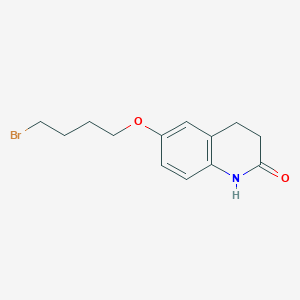
3-Pyridinecarbonyl chloride, 4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonyl chloride, 4-hydroxy- is a chemical compound that belongs to the class of pyridine derivatives. Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials due to their specific characteristics such as basicity, hydrogen bond-forming ability, and water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Pyridinecarbonyl chloride, 4-hydroxy- involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates . The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonyl chloride, 4-hydroxy- are not extensively documented. the high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to various substituted nicotinates, which can be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various nucleophiles such as pyridine, substituted pyridines, and pyrazine . Reaction conditions often involve refluxing in solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and nicotinates .
Applications De Recherche Scientifique
3-Pyridinecarbonyl chloride, 4-hydroxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Pyridinecarbonyl chloride, 4-hydroxy- include:
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have similar structures and reactivity.
4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide: This compound has similar chemical properties and applications.
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: Another closely related compound with similar reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy- is unique due to its high reactivity and versatility in forming various substituted derivatives. This makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical drugs .
Propriétés
Numéro CAS |
51727-03-8 |
|---|---|
Formule moléculaire |
C6H4ClNO2 |
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H,8,9) |
Clé InChI |
HXDFIFKXAVCLJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C(C1=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)







![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)


![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)


